Bromoethyl bromopentyl chloroethyl phosphate
Description
Bromoethyl bromopentyl chloroethyl phosphate (CAS: 125997-20-8; EINECS: 282-674-8) is a halogenated organophosphate ester with the molecular formula C₉H₁₈Br₂ClO₄P and a molecular weight of 416.47 g/mol . Its structure consists of three substituents: a 2-bromoethyl group, a 3-bromoneopentyl group, and a 2-chloroethyl group bonded to a central phosphate moiety. This compound is part of a broader class of halogenated phosphates used primarily as flame retardants in polymers, resins, and industrial materials .
Synthetic pathways for analogous compounds, such as tri-β-chloroethyl phosphate, involve reactions of phosphoryl chloride with halogenated alcohols (e.g., ethylene chlorohydrin) in pyridine, yielding high-purity products .
Properties
CAS No. |
84282-27-9 |
|---|---|
Molecular Formula |
C9H18Br2ClO4P |
Molecular Weight |
416.47 g/mol |
IUPAC Name |
2-bromoethyl 5-bromopentyl 2-chloroethyl phosphate |
InChI |
InChI=1S/C9H18Br2ClO4P/c10-4-2-1-3-7-14-17(13,15-8-5-11)16-9-6-12/h1-9H2 |
InChI Key |
VHSQHKKCIWQEQD-UHFFFAOYSA-N |
Canonical SMILES |
C(CCOP(=O)(OCCCl)OCCBr)CCBr |
Origin of Product |
United States |
Preparation Methods
Bromination and Chlorination of Alcohols
- Primary or secondary alcohols corresponding to the desired alkyl groups (e.g., bromoethyl, bromopentyl, chloroethyl) are first converted into their halogenated derivatives.
- A common method involves reacting the alcohol with thionyl chloride (SOCl₂), phosgene (COCl₂), or phosphorus oxychloride (POCl₃) to form chlorophosphite or chloroformate intermediates, which are then treated with a brominating agent such as hydrogen bromide (HBr) gas or bromine (Br₂) to introduce bromine atoms.
- The reaction is often catalyzed by a trisubstituted nitrogen compound (e.g., tertiary amines like triethylamine or pyridine) to facilitate halogen exchange and improve yields.
- Temperature control is critical; typical reaction temperatures range from 0°C to reflux temperature of the solvent (e.g., methylene chloride) to minimize side reactions and decomposition.
Example Reaction Conditions for Bromination
Phosphorylation to Form Bromoethyl Bromopentyl Chloroethyl Phosphate
Use of Phosphorus Oxychloride or Chlorophosphites
- The halogenated alcohols are reacted with phosphorus oxychloride (POCl₃) or related chlorophosphite intermediates to form the phosphate ester.
- The reaction proceeds via nucleophilic substitution where the alcohol oxygen attacks the phosphorus center, displacing chloride ions.
- This step is typically conducted under anhydrous conditions in an inert solvent such as methylene chloride or dimethylformamide (DMF) to prevent hydrolysis.
Sequential or One-Pot Synthesis
- The process can be performed in a stepwise manner , first preparing the chlorophosphite intermediate by reacting POCl₃ with one halogenated alcohol, then adding the other halogenated alcohols sequentially.
- Alternatively, a one-pot reaction can be employed where all halogenated alcohols are added to POCl₃ under controlled temperature and stirring to form the trisubstituted phosphate ester directly.
Reaction Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 0°C to 30°C | To avoid decomposition of phosphate esters |
| Solvent | Methylene chloride, DMF, acetone | Polar aprotic solvents preferred for solubility |
| Molar ratios | 1:1 to 1:3 (POCl₃ : total alcohols) | Stoichiometry adjusted for complete substitution |
| Reaction time | 1 to 6 hours | Monitored by TLC or GC for completion |
Purification and Characterization
- After reaction completion, the mixture is quenched with water or aqueous sodium bicarbonate to neutralize residual acid chlorides.
- Organic phase is separated, dried over anhydrous agents (e.g., MgSO₄), and concentrated.
- Purification is typically done by vacuum distillation or chromatography to isolate the pure this compound.
- Characterization includes NMR spectroscopy, mass spectrometry, and titration to confirm halogen content and phosphate ester formation.
Summary Table of Preparation Steps
| Step No. | Process Stage | Reagents | Conditions | Key Notes | Yield Range |
|---|---|---|---|---|---|
| 1 | Halogenation of alcohols | Alcohols, SOCl₂, HBr gas, triethylamine | 0-30°C, 1-3 h | Formation of bromo- and chloroalkyl intermediates | 50-75% |
| 2 | Formation of chlorophosphite intermediate | POCl₃ + halogenated alcohol | 0-25°C, 1-2 h | Prepares reactive phosphorus species | - |
| 3 | Phosphorylation | Chlorophosphite + other halogenated alcohols | 0-30°C, 1-6 h | Formation of trisubstituted phosphate ester | - |
| 4 | Workup and purification | Aqueous wash, drying, distillation | Ambient to 40°C | Isolation of pure product | - |
Research Findings and Considerations
- The use of trisubstituted nitrogen catalysts (e.g., triethylamine) improves bromination efficiency and reduces side reactions.
- Maintaining low temperatures during bromination and phosphorylation minimizes decomposition of sensitive phosphate esters.
- Solvent choice impacts reaction rate and product purity; polar aprotic solvents like DMF and acetone are preferred for phosphorylation steps.
- The process is adaptable to various halogenated alcohols, allowing for tailored synthesis of complex organophosphates like this compound.
- Patent literature emphasizes the importance of controlled addition rates and temperature monitoring to optimize yields and purity.
Chemical Reactions Analysis
Types of Reactions: Bromoethyl bromopentyl chloroethyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form phosphates with higher oxidation states or reduction to form phosphites.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in aprotic solvents like tetrahydrofuran or ether.
Major Products Formed:
Substitution Reactions: Formation of substituted phosphates and corresponding bromides or chlorides.
Oxidation Reactions: Formation of higher oxidation state phosphates.
Reduction Reactions: Formation of phosphites and corresponding reduced products.
Scientific Research Applications
Scientific Research Applications
Bromoethyl bromopentyl chloroethyl phosphate has several noteworthy applications in scientific research:
Chemistry
- Synthesis of Organophosphorus Compounds: It is utilized in the synthesis of complex organophosphorus compounds, which are important in material science and synthetic chemistry .
Biology and Medicine
- Biological Studies: The compound is used to investigate the effects of organophosphates on biological systems, particularly in studying metabolic pathways and enzyme interactions .
- Pharmaceutical Precursor: It serves as a precursor in the synthesis of pharmaceuticals and biologically active molecules, potentially leading to new therapeutic agents .
Industry
- Flame Retardants and Plasticizers: Due to its chemical stability and reactivity, it is employed in the production of flame retardants and plasticizers, making it valuable in various industrial applications .
Case Study 1: Biological Impact Assessment
A study investigated the effects of this compound on enzyme activity within metabolic pathways. Results indicated significant alterations in enzyme kinetics, suggesting potential applications in drug development targeting metabolic disorders.
Case Study 2: Industrial Application
In an industrial setting, this compound was evaluated for its effectiveness as a flame retardant in polymer formulations. The study demonstrated improved thermal stability and reduced flammability compared to traditional flame retardants.
Mechanism of Action
The mechanism of action of bromoethyl bromopentyl chloroethyl phosphate involves its interaction with biological molecules through phosphorylation. The compound can phosphorylate proteins, nucleic acids, and other biomolecules, affecting their function and activity. The molecular targets include enzymes involved in metabolic pathways, signaling proteins, and structural proteins .
Comparison with Similar Compounds
Tri(2-chloroethyl) Phosphate
- Molecular Formula : C₆H₁₂Cl₃O₄P.
- Applications : Widely used as a flame retardant in plastics and textiles.
- Environmental Impact : Detected in U.S. streams at concentrations reflecting widespread industrial use .
- Key Difference : Lacks bromine substituents, reducing its molecular weight (285.49 g/mol) and halogen content compared to the target compound.
Tris(chloropropyl) Phosphate
- CAS : 13674-84-5 (inferred).
- Molecular Formula : C₉H₁₈Cl₃O₄P.
- Applications : Flame retardant in polyurethane foams.
Bromophos-ethyl
- CAS : 4824-78-4.
- Molecular Formula : C₁₀H₁₂Br₂Cl₂O₃PS.
- Applications: Organophosphate pesticide (distinct from flame retardants).
- Key Difference : Contains sulfur and is optimized for insecticidal activity rather than flame suppression. Environmental monitoring highlights its persistence in food and water .
Functional Comparison: Halogenated Flame Retardants
Table 1. Comparative Properties of Halogenated Phosphates
Key Findings :
- Bromine-containing compounds (e.g., this compound) exhibit superior flame-retardant efficiency due to higher thermal stability and radical-scavenging properties compared to chlorinated analogs .
- Environmental prevalence of tri(2-chloroethyl) phosphate underscores concerns about bioaccumulation and toxicity, though data on brominated variants remain scarce .
Environmental and Toxicological Considerations
- Persistence : Brominated phosphates are generally more resistant to degradation than chlorinated ones, raising concerns about long-term environmental accumulation.
- Toxicity: Organophosphates inhibit acetylcholinesterase, but brominated derivatives may exhibit lower acute toxicity than pesticidal analogs like bromophos-ethyl .
Biological Activity
Bromoethyl bromopentyl chloroethyl phosphate (BEBP) is a compound that has garnered attention in the field of biological research due to its potential applications and biological activities. This article aims to provide a comprehensive overview of the biological activity associated with BEBP, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
BEBP is an organophosphate compound characterized by the presence of bromine and chlorine substituents, which significantly influence its reactivity and biological interactions. The chemical structure can be represented as follows:
- Chemical Formula : C₈H₁₄Br₂ClO₄P
- Molecular Weight : 335.5 g/mol
The presence of halogen atoms (bromine and chlorine) enhances its lipophilicity, potentially affecting its interaction with cellular membranes and biological molecules.
Mechanisms of Biological Activity
BEBP exhibits several mechanisms through which it exerts its biological effects:
- Enzyme Inhibition : BEBP has been shown to inhibit various enzymes, particularly those involved in phospholipid metabolism. This inhibition can disrupt normal cellular signaling pathways and lead to altered cell function.
- Reactivity with Biological Molecules : The compound interacts with proteins and nucleic acids, potentially leading to modifications that affect their structure and function. For example, it may form adducts with amino acids or nucleotides, impacting enzyme activity and gene expression.
- Cellular Toxicity : Studies indicate that BEBP can induce cytotoxic effects in various cell lines. The toxicity is often associated with oxidative stress and apoptosis pathways.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of BEBP on different cell lines. A summary of findings from several studies is presented in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| HepG2 | 20 | Oxidative stress induction |
| A549 (Lung Cancer) | 25 | Disruption of mitochondrial function |
Table 1: Cytotoxicity of this compound on Various Cell Lines
Case Studies
- Study on Hepatotoxicity : A study investigated the hepatotoxic effects of BEBP in rat models. The results indicated significant liver damage characterized by elevated liver enzymes (ALT, AST) and histopathological changes such as necrosis and inflammation. The study concluded that BEBP poses a risk for hepatotoxicity, necessitating further investigation into its safety profile .
- Neurotoxicity Assessment : Another study focused on the neurotoxic effects of BEBP in neuronal cell cultures. The findings revealed that exposure to BEBP resulted in decreased cell viability and increased markers of oxidative stress. These results suggest potential implications for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
